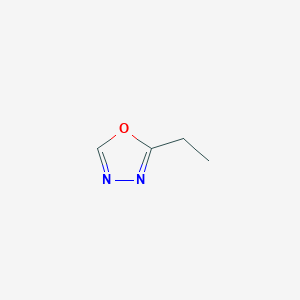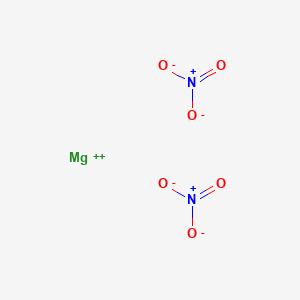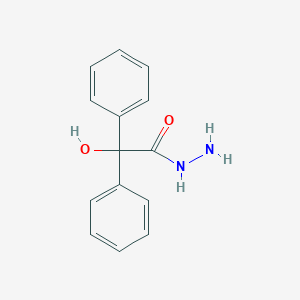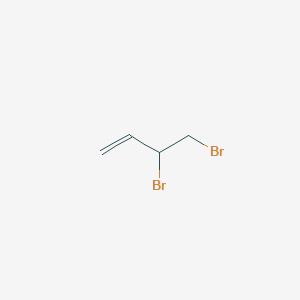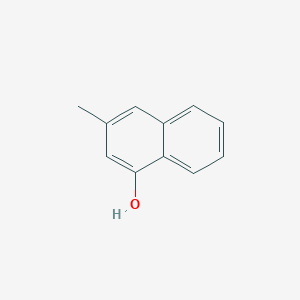
3-Methyl-1-naphthol
Vue d'ensemble
Description
3-Methyl-1-naphthol is a chemical compound that belongs to the class of organic compounds known as naphthols. These are naphthalenes carrying a hydroxyl group on one of the ring carbons. Naphthols, including 3-Methyl-1-naphthol, are known for their diverse chemical reactions and applications in organic synthesis.
Synthesis Analysis
The synthesis of 1-naphthols, a category to which 3-Methyl-1-naphthol belongs, can be achieved through various methods. One approach involves the electrochemical synthesis using alkynes and 1,3-dicarbonyl compounds by annulation of C-centered radical under electrochemical conditions, eliminating the need for oxidants and transition-metal catalysts (He et al., 2019). Another method employs Brønsted acidic ionic liquids as catalysts for synthesizing naphthol derivatives (Shaterian & Hosseinian, 2015).
Molecular Structure Analysis
Molecular structure plays a crucial role in the reactivity and properties of 3-Methyl-1-naphthol. Studies involving NMR and IR spectroscopy can provide insights into the molecular structure of naphthol derivatives, revealing how different substituents influence the compound's electronic environment and reactivity.
Chemical Reactions and Properties
3-Methyl-1-naphthol participates in various chemical reactions, including condensation reactions, to form complex molecules. For example, 1-naphthols can be synthesized through Rh(III)-catalyzed C-H activation of sulfoxonium ylides, showing the compound's versatility in organic synthesis (Xu et al., 2017).
Applications De Recherche Scientifique
Histochemical Techniques for Tissue Oxidase Demonstration : 3-Methyl-1-naphthol and similar compounds are utilized in histochemical techniques for demonstrating tissue oxidase. These compounds, in conjunction with other reagents, help in staining tissues, enabling better visualization under microscopy. This technique is significant in cell and tissue analysis, particularly in medical research and diagnostics (Burstone, 1959).
Organic Synthesis – Catalysts and Reagents : In organic chemistry, 3-Methyl-1-naphthol is used in the synthesis of complex organic compounds. For example, it's involved in the ultrasound-mediated, one-pot multi-component synthesis of amidoalkyl naphthols using new magnetic nanoparticles, demonstrating its role in innovative synthetic methodologies (Safari & Zarnegar, 2014).
Green Chemistry Applications : In the context of green chemistry, 3-Methyl-1-naphthol is employed in experiments like the methylation of 2-naphthol using eco-friendly reagents. Such studies highlight its role in developing sustainable chemical processes (Tundo, Rosamilia, & Aricò, 2010).
Pharmaceutical Research : In pharmaceutical research, derivatives of 3-Methyl-1-naphthol are synthesized for various applications, including the development of novel drugs and therapeutic agents. For instance, studies focus on synthesizing specific compounds for potential use in treating conditions like Alzheimer's disease (Langer et al., 2005).
Enantioselective Synthesis : 3-Methyl-1-naphthol is also involved in enantioselective synthesis, crucial in creating specific enantiomers of pharmaceutical compounds. This application is vital for producing drugs with desired therapeutic effects while minimizing side effects (Liu et al., 2001).
Catalysis in Chemical Reactions : Its role as a catalyst in chemical reactions is another significant application. For instance, it aids in the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, showcasing its importance in facilitating and optimizing chemical reactions (Kamali & Shirini, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJCBXBTQBOAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159697 | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-naphthol | |
CAS RN |
13615-40-2 | |
| Record name | 3-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

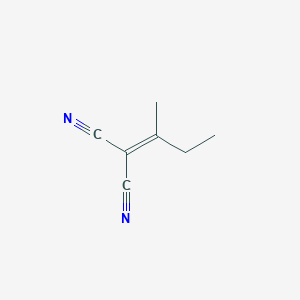
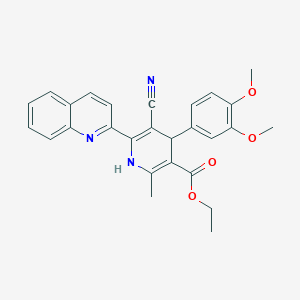


![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
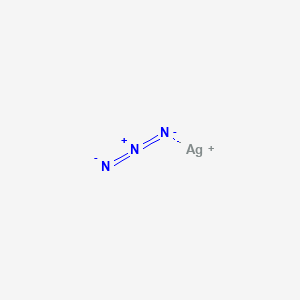
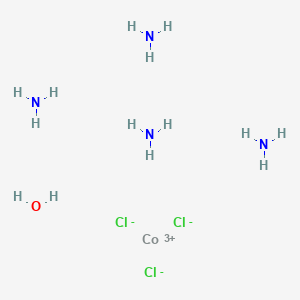
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
